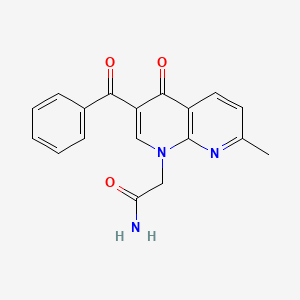

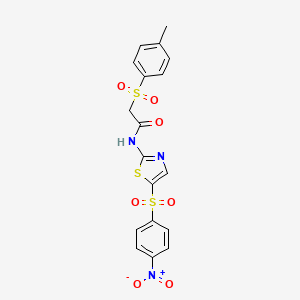

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. This compound is also known as BMAA, and it has been found to have a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Antibacterial Agents

Research has led to the synthesis of various derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds, starting from the common intermediate 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, were examined for their antibacterial activity and found to exhibit significant activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Catalysts for Chemical Reactions

In a study focusing on catalysis, pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts were prepared for ketone reduction. This research demonstrated the reaction process starting from 1-naphthylamine and ethyl benzoylacetate to produce various derivatives, including those relevant to the initial compound (Facchetti et al., 2016).

Photochromic Materials

Another interesting application is in the creation of photochromic materials. 5-Hydroxy substituted naphthofurans and naphthothiazoles, acting as precursors, form photochromic benzochromenes. Such compounds demonstrate significant changes in color upon UV-irradiation, indicating their potential in photochromic applications (Aiken et al., 2014).

Anticancer Agents

The synthesis and anticancer assessment of new 2-amino-3-cyanopyridine derivatives have been explored, where the derivatives were treated under optimized conditions to yield various products, including naphthyridine derivatives. These compounds were evaluated for their anticancer properties, showcasing the therapeutic potential of such derivatives (Mansour, Sayed, Marzouk, & Shaban, 2021).

Antimicrobial Activity

The design of new pyrano quinoline derivatives and the study of their anti-microbial activity highlight the synthesis process and examination of their effectiveness against microbial strains. Such studies contribute to the discovery of new antimicrobial agents capable of combating resistant bacterial infections (Watpade & Toche, 2017).

Interaction with DNA

The interaction of thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids with DNA was studied using various methods. These compounds, upon binding to DNA, exhibit significant changes in the absorption spectrum, indicating a strong interaction with DNA. Such interactions are crucial for understanding the potential therapeutic applications of these compounds (Naik et al., 2006).

Propriétés

IUPAC Name |

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-11-7-8-13-17(24)14(16(23)12-5-3-2-4-6-12)9-21(10-15(19)22)18(13)20-11/h2-9H,10H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECHYVFIPULYEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)N)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2440088.png)

![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2440092.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2440093.png)

![4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2440099.png)

![5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2440102.png)

![2,2-Dimethyl-N-[(1S)-2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B2440105.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2440108.png)

![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2440109.png)